molecular formula C12H17NO3 B1469269 1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid CAS No. 1341613-31-7

1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid

Cat. No.: B1469269
CAS No.: 1341613-31-7
M. Wt: 223.27 g/mol
InChI Key: RCBVJRHFUAWXMD-UHFFFAOYSA-N
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Description

1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid is a chemical reagent designed for research and development purposes. This compound features a cyclopent-3-ene-1-carboxylic acid moiety, a scaffold recognized in medicinal chemistry for its utility as a synthetic intermediate. For example, structurally similar compounds, such as esters of 1-(4-X-methylphenyl)cyclopent-3-ene-1-carboxylic acid, have been documented as key intermediates in pharmaceutical synthesis . The piperidine-4-carboxylic acid (also known as isonipecotic acid) portion of the molecule is a common pharmacophore found in numerous bioactive molecules. The integration of these two subunits makes this reagent a valuable building block for researchers, particularly in the synthesis of novel compounds for biological evaluation. It is intended for use in hit identification and lead optimization campaigns. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

1-(cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-11(9-3-1-2-4-9)13-7-5-10(6-8-13)12(15)16/h1-2,9-10H,3-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBVJRHFUAWXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Cyclopent-3-ene-1-carboxylic Acid Derivatives

The cyclopentene-1-carboxylic acid unit is a key precursor for the target compound. Preparation of its esters, such as ethyl cyclopent-3-ene-1-carboxylate, has been well-documented and is often the first step in the synthesis pathway.

Step Reaction Conditions Yield (%) Notes
Esterification using thionyl chloride in ethanol at 5–20 °C for 1.5 h 89.42 High yield; reaction mixture extracted with ethyl acetate and washed with sodium carbonate solution
Esterification with thionyl chloride dropwise addition at 5–10 °C, stirred 0.5 h at room temperature 84 Pale yellow oil product; organic layer dried over Na2SO4
Esterification with sulfurous dichloride at 0 °C, stirred overnight, followed by purification via silica gel chromatography 54 Lower yield but purified product; used directly in next step

These methods highlight the use of thionyl chloride or sulfurous dichloride to activate the carboxylic acid for ester formation, which is a common preparatory step before further functionalization.

Coupling of Cyclopent-3-ene-1-carbonyl Moiety to Piperidine-4-carboxylic Acid

The coupling of the cyclopentene carbonyl group to the piperidine ring to form 1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid typically involves acylation reactions:

  • Acyl Chloride Formation : The cyclopent-3-ene-1-carboxylic acid or its ester is converted into the corresponding acid chloride using reagents like thionyl chloride under controlled temperature (0–20 °C). This acid chloride intermediate is highly reactive and suitable for coupling to amine groups.

  • Amide Bond Formation : The acid chloride reacts with the amine group at the 1-position of the piperidine-4-carboxylic acid derivative to form the amide bond, yielding the target compound. This step is generally carried out under mild conditions to preserve the integrity of the cyclopentene double bond and avoid side reactions.

  • Reaction mixtures are typically cooled to between −80 °C and 0 °C during quenching and extraction to control reaction rates and improve selectivity.

Purification and Characterization

  • Purification is often achieved by extraction with ethyl acetate, washing with aqueous sodium carbonate or brine, drying over anhydrous sodium sulfate, and silica gel column chromatography to remove impurities and unreacted starting materials.

  • Characterization of intermediates and final products is done using NMR spectroscopy (1H and 13C), high-resolution mass spectrometry (HRMS), and chromatographic techniques (HPLC, LC-MS).

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 Cyclopent-3-ene-1-carboxylic acid Thionyl chloride + ethanol, 5–20 °C, 0.5–1.5 h Ethyl cyclopent-3-ene-1-carboxylate 54–89 Esterification; activation for coupling
2 4-Piperidone or N-substituted 4-piperidone Ugi-4CR: isocyanide, primary amine, carboxylic acid, MeOH, rt, 72 h Substituted piperidine-4-carboxylic acid derivatives Moderate to good Multicomponent reaction for piperidine scaffold
3 Ethyl cyclopent-3-ene-1-carboxylate (or acid chloride) + piperidine derivative Acid chloride formation with SOCl2, then amide coupling This compound Variable Controlled temperature, purification by chromatography

Research Findings and Considerations

  • The use of thionyl chloride for ester and acid chloride formation is a well-established method, providing good yields and clean products when temperature and addition rates are controlled.

  • The Ugi-4CR methodology offers a powerful synthetic route to functionalized piperidines, enabling rapid library synthesis and structural diversification, which is advantageous for medicinal chemistry applications involving piperidine scaffolds.

  • Photochemical and radical reactions have been explored for related bicyclic systems to improve efficiency and selectivity, suggesting potential for innovative coupling strategies in related compounds.

  • Maintaining low temperatures during acylation and workup steps helps preserve sensitive functional groups and improves overall product purity.

Chemical Reactions Analysis

1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopentene ring, leading to the formation of various substituted derivatives.

    Cycloaddition: The cyclopentene ring can participate in Diels-Alder reactions with dienophiles to form bicyclic compounds

Scientific Research Applications

1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

    Industry: It is used in the production of fine chemicals and as a building block for the synthesis of more complex molecules

Mechanism of Action

The mechanism of action of 1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Cycloalkenyl/cycloalkyl carbonyl derivatives

  • 1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid (CAS 147636-33-7): The saturated cyclopentane ring likely reduces electron-withdrawing effects and increases hydrophobicity compared to the cyclopentene analog .

Aromatic and heteroaromatic substituents

  • 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 1334488-49-1): The methoxypyrimidine group provides aromaticity and hydrogen-bonding capacity, which may enhance binding to biological targets (e.g., kinases or enzymes) .

Carbonyl-linked heterocycles

  • 1-(morpholine-4-carbonyl)piperidine-4-carboxylic acid (CAS 1018574-31-6): The morpholine group introduces oxygen atoms, improving water solubility and possibly modulating pharmacokinetic properties .

Ester and protected derivatives

  • Its Log S value (-1.7) suggests moderate aqueous solubility .

Biological Activity

1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by its unique cyclopentene carbonyl group. This compound, with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities and applications in organic synthesis.

Chemical Structure

The structure of this compound consists of a piperidine ring substituted with a cyclopentene carbonyl group and a carboxylic acid functional group. This configuration is significant for its reactivity and interaction with biological targets.

Property Value
Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
IUPAC Name This compound
CAS Number 1341613-31-7

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The carboxylic acid group enhances its potential as a pharmaceutical agent by facilitating hydrogen bonding and ionic interactions, which may modulate the activity of specific biological targets.

Research indicates that this compound can act as an inhibitor or activator of enzymes, potentially affecting metabolic pathways relevant to neurological disorders and inflammation. However, detailed studies on its specific mechanisms of action remain limited, necessitating further investigation into its biological interactions .

Potential Applications

This compound is being explored for its applications in:

  • Pharmaceutical Development : As an intermediate in synthesizing complex organic molecules, particularly in drug development targeting neurological conditions.
  • Agrochemical Research : Its unique structure may lend itself to applications in developing new agrochemicals .

Study on Muscarinic Receptor Agonists

A study highlighted the design of muscarinic M1 receptor agonists, where compounds similar to 1-(Cyclopent-3-ene-1-carbonyl)piperidine derivatives were tested for their ability to alleviate cognitive loss. The research focused on optimizing ligand interactions with the M1 receptor, suggesting that piperidine derivatives could enhance selectivity and potency at these targets .

In Vitro Assays

In vitro assays have been conducted to evaluate the activity of compounds related to this compound. For instance, a related compound demonstrated an EC50 value of 3.5 μM at the M1 receptor, indicating potential therapeutic benefits .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves reactions between cyclopentene derivatives and piperidine under specific conditions. Common methods include:

  • Coupling Reactions : Using reagents like EDCI and HOBt to form amide bonds.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, including:

  • Step 1 : Functionalization of the piperidine-4-carboxylic acid core (e.g., acetylation or cyclopentene coupling) .
  • Step 2 : Cyclopent-3-ene carbonyl group introduction using coupling reagents (e.g., EDC/HOBt) under anhydrous conditions .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the final product .
  • Optimization : Green chemistry approaches, such as using ionic liquids or water as solvents, can improve yield and reduce environmental impact .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use spectroscopic and analytical techniques:

  • NMR : 1^1H and 13^{13}C NMR to verify cyclopentene and piperidine ring connectivity .
  • IR Spectroscopy : Confirm carbonyl (C=O) and carboxylic acid (O-H) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C12_{12}H15_{15}NO3_3) .

Q. What purification techniques are effective for removing by-products in its synthesis?

  • Methodological Answer :

  • Liquid-Liquid Extraction : Separate polar impurities using dichloromethane/water .
  • Recrystallization : Use ethanol/water mixtures to improve crystalline purity .
  • HPLC : For high-purity requirements (>99%), reverse-phase HPLC with acetonitrile/water mobile phase is recommended .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

  • Methodological Answer :

  • Molecular Docking : Use tools like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2) based on structural analogs (e.g., pyrimidine-piperidine derivatives) .
  • QSAR Studies : Correlate substituent effects (e.g., cyclopentene ring strain) with activity using datasets from similar compounds .
  • MD Simulations : Assess binding stability with cancer-related proteins (e.g., kinases) over 100 ns trajectories .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify true IC50_{50} values .
  • Off-Target Screening : Use panels (e.g., Eurofins) to rule out non-specific binding .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess degradation kinetics, which may explain variability in cellular assays .

Q. How do structural modifications enhance its pharmacokinetic (PK) properties?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the cyclopentene ring with aromatic groups (e.g., pyridinyl) to improve solubility .
  • Prodrug Design : Esterify the carboxylic acid to increase membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Data-Driven Optimization : Compare PK parameters (e.g., t1/2_{1/2}, Cmax_{max}) of derivatives using in vivo rodent models .

Key Considerations for Experimental Design

  • Contradiction Analysis : Always cross-validate activity data with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Green Chemistry : Prioritize solvent-free reactions or biodegradable catalysts to align with sustainability goals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid
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1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid

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